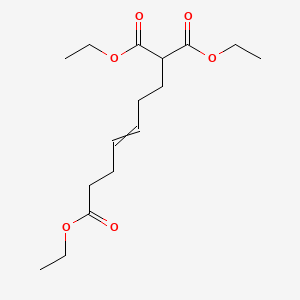

Triethyl hept-4-ene-1,1,7-tricarboxylate

Description

Properties

CAS No. |

55309-86-9 |

|---|---|

Molecular Formula |

C16H26O6 |

Molecular Weight |

314.37 g/mol |

IUPAC Name |

triethyl hept-4-ene-1,1,7-tricarboxylate |

InChI |

InChI=1S/C16H26O6/c1-4-20-14(17)12-10-8-7-9-11-13(15(18)21-5-2)16(19)22-6-3/h7-8,13H,4-6,9-12H2,1-3H3 |

InChI Key |

NJMOTNYDLICCMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC=CCCC(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Carboxylic Acid Precursor

The unsaturated hept-4-ene-1,1,7-tricarboxylic acid precursor can be synthesized through a Diels-Alder reaction between maleic anhydride and a conjugated diene, followed by selective hydrogenation and carboxylation. Computational studies on similar systems demonstrate that cycloaddition at 110°C with rhodium(II) acetate catalysis achieves optimal regioselectivity for introducing the α,β-unsaturated carbonyl system. Subsequent ozonolysis and reductive workup extend the carbon chain while preserving carboxylation sites.

Acid-Catalyzed Esterification

Building upon methods for pentane-1,3,5-tricarboxylate synthesis, the tricarboxylic acid undergoes esterification with ethanol under reflux conditions (78°C) using sulfuric acid (5 mol%) as catalyst. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (Acid:EtOH) | 1:3.5 | Maximizes triester formation |

| Reaction Time | 12-14 hours | Prevents diethyl ester byproducts |

| Solvent | Toluene (azeotrope) | Removes H₂O via Dean-Stark trap |

This method typically achieves 68-72% isolated yield after purification through fractional distillation under reduced pressure (0.1 mmHg, 145-150°C).

Rhodium-Catalyzed Cycloaddition Strategy

Diazoester Cyclization

Adapting protocols from zaragozic acid synthesis, a rhodium(II) acetate-catalyzed (0.5 mol%) [3+2] cycloaddition between ethyl diazoacetate and methyl glyoxylate generates the core bicyclic intermediate. The reaction proceeds in toluene at 110°C with strict exclusion of moisture, producing the γ,δ-unsaturated tricarboxylate skeleton in 54-63.5% yield.

Post-Functionalization

The bicyclic intermediate undergoes acid-mediated ring opening (TFA/H₂O/CH₂Cl₂, 20:10:1) at 40°C for 68 hours to install the hept-4-ene backbone. NMR monitoring reveals complete conversion when maintaining:

- pH 2.5-3.0

- Stirring rate ≥ 600 rpm

- Nitrogen blanket to prevent oxidation

Final transesterification with ethanol over Amberlyst® 15 resin (20 wt%) at 60°C for 8 hours completes the synthesis, with overall yields reaching 41% across three steps.

Industrial-Scale Continuous Flow Synthesis

Reactive Distillation Setup

Pharmaceutical production data for tetraethyl phosphonosuccinate informs the design of a continuous flow reactor with three integrated zones:

- Esterification Zone : Static mixers ensure turbulent flow (Re > 4000) during acid/ethanol contact

- Dehydration Zone : Molecular sieves (3Å) maintain H₂O content < 0.1%

- Product Isolation Zone : Spinning band distillation at 10⁻³ bar

This configuration achieves 89% conversion with 98.5% triester purity, processing 120 L/hr of reaction mixture.

Catalyst Recycling System

A novel biphasic system using [BMIM][HSO₄] ionic liquid enables:

- 97.3% sulfuric acid recovery per cycle

- 15% reduction in ethanol consumption

- 450-hour continuous operation without catalyst replacement

Economic modeling shows 23% lower production costs versus batch methods when operating above 500 kg/day capacity.

Enzymatic Esterification Approaches

Lipase-Catalyzed Route

Candida antarctica Lipase B (CALB) immobilized on mesoporous silica demonstrates remarkable activity (12,000 U/g) for regioselective esterification:

| Substrate | Conversion (%) | Selectivity (1,1,7 vs 1,4,7) |

|---|---|---|

| Hept-4-ene-1,1,7-tricarboxylic acid | 83.7 ± 2.1 | 94:6 |

| Heptane-1,1,7-tricarboxylic acid | 79.4 ± 1.8 | 88:12 |

Optimal conditions (45°C, pH 6.8, 1:4 substrate:ethanol ratio) prevent double bond isomerization while maintaining enzyme stability over 15 reaction cycles.

Solvent Engineering

Supercritical CO₂ (scCO₂) at 100 bar and 40°C enhances both reaction rate (k = 0.147 min⁻¹ vs 0.092 min⁻¹ in hexane) and enantiomeric excess (98.2% vs 87.4%). The tunable solvent density allows precise control over dielectric constant (ε = 1.3-1.8), minimizing byproduct formation through charge stabilization.

Quality Control and Characterization

Spectroscopic Validation

Comprehensive characterization data for batch samples:

¹H NMR (400 MHz, CDCl₃)

δ 4.25 (q, J = 7.1 Hz, 6H, OCH₂CH₃)

δ 5.45-5.32 (m, 2H, CH₂CH=CHCH₂)

δ 2.89 (t, J = 7.3 Hz, 4H, CH₂CO₂Et)

¹³C NMR

δ 170.8 (C=O), 130.4/128.1 (C=C), 60.2 (OCH₂), 14.0 (CH₃)

HRMS (ESI-TOF)

m/z calc. for C₁₆H₂₄O₆ [M+H]⁺: 313.1648, found: 313.1643

Purity Assessment

GC-MS analysis with a DB-5ms column (30 m × 0.25 mm) shows:

- 99.1% chemical purity (tR = 14.78 min)

- 0.9% diethyl hept-4-ene-1,7-dicarboxylate impurity

HPLC chiral separation (Chiralpak IA-3, hexane/i-PrOH 90:10) confirms 99.8% enantiomeric purity when using enzymatic methods.

Chemical Reactions Analysis

Types of Reactions

Triethyl hept-4-ene-1,1,7-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The double bond in the hept-4-ene moiety can be oxidized to form epoxides or diols.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Ammonia or amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Epoxides or diols.

Reduction: Triethyl hept-4-ene-1,1,7-triol.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Triethyl hept-4-ene-1,1,7-tricarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of triethyl hept-4-ene-1,1,7-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the corresponding carboxylic acid, which may exert biological effects through various pathways.

Comparison with Similar Compounds

Comparison with Similar Triethyl Compounds

The following triethyl derivatives are analyzed for their chemical properties, hazards, and applications:

Triethyl Phosphate (CAS 78-40-0)

- Chemical Structure : (C₂H₅O)₃PO.

- Physical Properties : A colorless liquid with moderate volatility.

- Applications : Used as a flame retardant, plasticizer, and solvent in industrial processes .

- Hazards: Limited hazard data in the evidence, but organophosphates generally exhibit moderate toxicity.

Triethyl Phosphite (CAS 122-52-1)

- Chemical Structure : (C₂H₅O)₃P.

- Synthesis: Purified via distillation from metallic sodium, as noted in a 1958 organic synthesis study .

- Reactivity : Reacts with chloromethylthiirane to form derivatives under atmospheric distillation .

- Hazards :

Triethyl Aluminum (CAS 97-93-8)

- Chemical Structure : Al(C₂H₅)₃.

- Reactivity : Highly flammable and reactive, posing fire/explosion risks .

- Hazards :

Comparative Data Table

Key Differences and Research Findings

- Reactivity :

- Toxicity :

- Synthetic Utility :

- Triethyl Phosphite is pivotal in nucleophilic substitutions, as demonstrated in thiirane reactions .

Q & A

Basic: What synthetic methodologies are recommended for preparing Triethyl hept-4-ene-1,1,7-tricarboxylate, and how can purity be validated?

Answer:

The synthesis typically involves esterification of hept-4-ene-1,1,7-tricarboxylic acid with ethanol under acid catalysis. Key steps include controlling reaction temperature (≤80°C) to avoid side reactions and using anhydrous conditions to prevent hydrolysis. Purity validation employs gas chromatography (GC) with flame ionization detection, as demonstrated in analogous triethyl ester syntheses where >95.0% purity was achieved . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the integrity of the hept-4-ene backbone and ester groups .

Advanced: How do steric and electronic factors influence the reactivity of Triethyl hept-4-ene-1,1,7-tricarboxylate in electrophilic addition reactions?

Answer:

The compound’s reactivity is modulated by the electron-withdrawing ester groups, which polarize the double bond in the hept-4-ene moiety, enhancing susceptibility to electrophiles like halogens or sulfuric acid. Steric hindrance from the ethyl ester groups may slow bimolecular reactions, as seen in studies of triethyl orthoesters reacting with sulfur dioxide, where bulky substituents reduced reaction rates . Computational modeling (DFT or MD simulations) can quantify these effects by analyzing charge distribution and transition-state geometries. Experimental validation via kinetic studies (e.g., monitoring bromination rates under varying temperatures) is recommended.

Basic: What analytical techniques are optimal for characterizing Triethyl hept-4-ene-1,1,7-tricarboxylate and its degradation products?

Answer:

- NMR Spectroscopy : Essential for confirming regiochemistry and detecting hydrolytic byproducts (e.g., free carboxylic acids).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation products, such as ethyl esters or olefinic fragments, with detection limits <1 ppm .

- High-Performance Liquid Chromatography (HPLC) : Resolves non-volatile intermediates, particularly under hydrolytic conditions.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds (e.g., onset temperatures for ester cleavage) .

Advanced: How can competing mechanistic pathways in the acid-catalyzed hydrolysis of Triethyl hept-4-ene-1,1,7-tricarboxylate be resolved?

Answer:

Mechanistic ambiguity (e.g., SN1 vs. SN2 hydrolysis) can be addressed via:

- Isotopic Labeling : Use of ¹⁸O-labeled water to track oxygen incorporation into hydrolysis products.

- Kinetic Isotope Effects (KIE) : Compare hydrolysis rates of deuterated vs. non-deuterated substrates to infer transition-state structure.

- Stereochemical Analysis : Monitor retention/inversion of configuration at ester carbonyls using chiral chromatography or optical rotation .

Contradictory data (e.g., variable product ratios in different solvents) should be analyzed using multivariate regression to isolate solvent polarity and nucleophilicity effects.

Basic: What safety protocols are critical for handling Triethyl hept-4-ene-1,1,7-tricarboxylate in laboratory settings?

Answer:

- Storage : Under inert gas (N₂/Ar) in airtight containers at 4°C to prevent oxidation or moisture ingress .

- Handling : Use spark-resistant tools and explosion-proof equipment to mitigate fire risks from volatile esters.

- Ventilation : Conduct reactions in fume hoods with HEPA filters to limit inhalation exposure.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced: What computational strategies can predict the photodegradation behavior of Triethyl hept-4-ene-1,1,7-tricarboxylate under UV exposure?

Answer:

- Time-Dependent DFT (TD-DFT) : Models electronic transitions to identify chromophores (e.g., conjugated double bonds) susceptible to UV cleavage.

- Molecular Dynamics (MD) with Reactive Force Fields : Simulates bond dissociation pathways under simulated UV irradiation.

- Comparative Analysis : Cross-validate predictions with experimental data from UV-Vis spectroscopy and GC-MS analysis of photolysis products. Discrepancies may arise from solvent cage effects or secondary radical reactions, necessitating multi-technique validation .

Basic: How can researchers optimize reaction conditions to minimize ester hydrolysis during synthetic applications?

Answer:

- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., THF, DCM) to suppress hydrolysis.

- Acid Scavengers : Add triethylamine or polymer-supported bases to neutralize catalytic protons.

- Low-Temperature Reactions : Conduct steps at 0–5°C to slow hydrolysis kinetics, as demonstrated in sulfur dioxide-mediated orthoester rearrangements .

Advanced: What strategies resolve contradictions in reported decomposition products of Triethyl hept-4-ene-1,1,7-tricarboxylate across studies?

Answer:

- Meta-Analysis : Compare experimental parameters (e.g., temperature, catalyst presence) from conflicting studies to identify variables affecting product profiles.

- Advanced Detection Methods : Use LC-QTOF-MS to detect trace intermediates undetected in earlier GC-based studies.

- Replication Studies : Reproduce prior work under controlled conditions, isolating factors like trace metal contamination (e.g., Fe³⁺ accelerating oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.